molecular formula C8H8BrN3O B1380880 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1630763-65-3

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1380880
CAS No.: 1630763-65-3
M. Wt: 242.07 g/mol
InChI Key: PALFUEIFGWFPDW-UHFFFAOYSA-N
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Description

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the bromination of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or alkoxides in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding oxo derivative.

Scientific Research Applications

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral, anticancer, and antimicrobial compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-4,6-dimethylpyridine: Similar structure but lacks the oxo and carbonitrile groups.

    4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but lacks the amino and bromo groups.

Uniqueness

1-Amino-5-bromo-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of both amino and bromo substituents, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-amino-5-bromo-4,6-dimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c1-4-6(3-10)8(13)12(11)5(2)7(4)9/h11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALFUEIFGWFPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1Br)C)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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